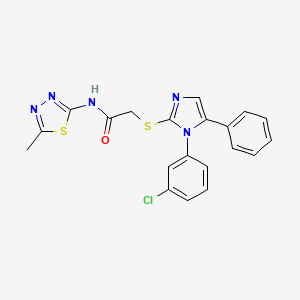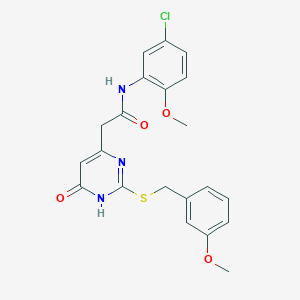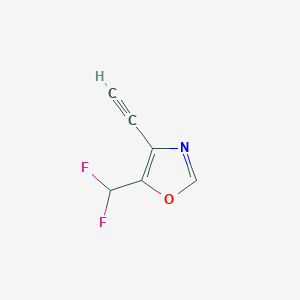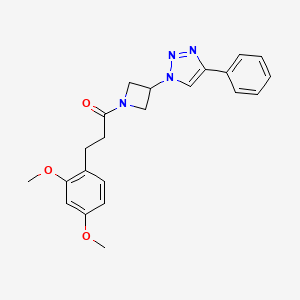![molecular formula C18H20N4S B2897229 1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380088-32-2](/img/structure/B2897229.png)
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a cyclopentathiazole structure. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the cyclopentathiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, disrupting its function and leading to cell death. The azetidine ring may interact with enzymes, inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid are structurally related and have comparable chemical properties.
Cyclopentathiazole derivatives: These compounds share the cyclopentathiazole ring and are studied for their unique chemical reactivity
Uniqueness
1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various scientific applications .
Propriétés
IUPAC Name |
2-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-12-19-14-5-2-3-7-16(14)22(12)13-9-21(10-13)11-18-20-15-6-4-8-17(15)23-18/h2-3,5,7,13H,4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSMZCGIMGHRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=NC5=C(S4)CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B2897148.png)
![1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2897149.png)


![Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2897155.png)



![3,6-diethyl 2-(4-benzylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)

